molecular formula C8H7IN2 B572651 6-Iodo-1-methyl-1H-indazole CAS No. 1214899-83-8

6-Iodo-1-methyl-1H-indazole

Cat. No.: B572651
CAS No.: 1214899-83-8
M. Wt: 258.062
InChI Key: ZOBWRJCBLYMZHH-UHFFFAOYSA-N
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Description

6-Iodo-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the sixth position and a methyl group at the first position of the indazole ring makes this compound unique. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications.

Mechanism of Action

Target of Action

6-Iodo-1-methyl-1H-indazole is an intermediate used to synthesize inhibitors of Chk1 . Chk1, or Checkpoint Kinase 1, plays a significant role in DNA damage response and cell cycle regulation. It is often targeted in cancer therapies due to its role in cell proliferation .

Mode of Action

It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Biochemical Pathways

Indazole-containing compounds, such as this compound, are known to affect various biochemical pathways. For instance, they can suppress the immune system via the kynurenine pathway by two mechanisms: tryptophan depletion and toxicity of the metabolites in the kynurenine pathway .

Result of Action

The result of the action of this compound can vary depending on the specific target and the biological context. For instance, when used as an intermediate in the synthesis of Chk1 inhibitors, it can contribute to the inhibition of cell proliferation, which is particularly relevant in the context of cancer therapies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the specific biological environment within the body, such as pH, temperature, and the presence of other molecules. Additionally, external factors such as storage conditions can also impact the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1-methyl-1H-indazole typically involves the iodination of 1-methyl-1H-indazole. One common method is the reaction of 1-methyl-1H-indazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts, such as copper or palladium, can also enhance the efficiency of the iodination process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1-methyl-1H-indazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of 1-methyl-1H-indazole derivatives with various functional groups.

    Oxidation: Formation of oxidized indazole derivatives.

    Reduction: Formation of 1-methyl-1H-indazole.

Scientific Research Applications

6-Iodo-1-methyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-Methyl-1H-indazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    6-Bromo-1-methyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    6-Chloro-1-methyl-1H-indazole: Contains a chlorine atom, leading to different chemical and biological properties.

Uniqueness: 6-Iodo-1-methyl-1H-indazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. This makes it a valuable compound for medicinal chemistry and other scientific research applications.

Properties

IUPAC Name

6-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBWRJCBLYMZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)I)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680929
Record name 6-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214899-83-8
Record name 6-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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